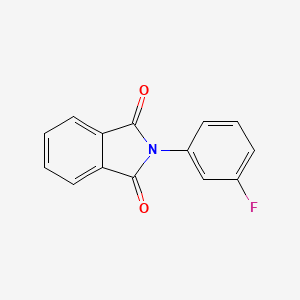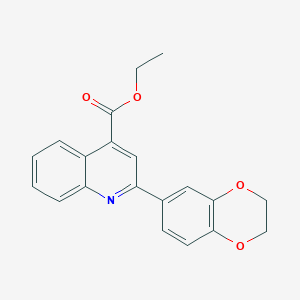
2-(3-Fluorophenyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivativesThe presence of a fluorine atom on the phenyl ring enhances the compound’s reactivity and potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-fluoroaniline. The reaction is carried out in a solvent such as toluene under reflux conditions for 24 hours . The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 2-(3-Fluorophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
2-(3-Fluorophenyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of neurotransmitter receptors such as the dopamine receptor D2, which is implicated in various neurological conditions . The compound’s effects on ion channels and neurotransmitter systems contribute to its biological activity .
相似化合物的比较
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives.
N-Substituted Isoindoline-1,3-diones: These compounds have similar structures but different substituents on the nitrogen atom.
Uniqueness: 2-(3-Fluorophenyl)isoindoline-1,3-dione is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity compared to other isoindoline-1,3-dione derivatives .
属性
IUPAC Name |
2-(3-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFDPUISUFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5515762.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B5515779.png)
![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5515798.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)
![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
